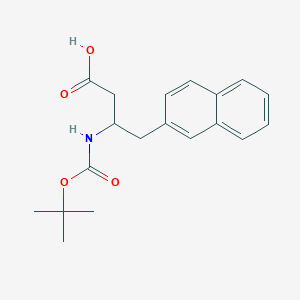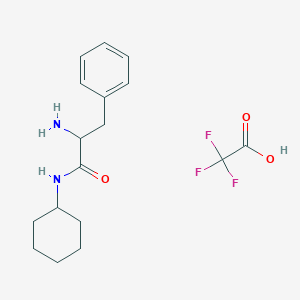
2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-ciclohexil-3-fenilpropanamida; ácido 2,2,2-trifluoroacético es un compuesto que ha despertado interés en varios campos científicos debido a su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo ciclohexilo y un grupo fenilo unidos a una cadena principal de propanamida, junto con ácido trifluoroacético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-amino-N-ciclohexil-3-fenilpropanamida generalmente implica la reacción de ciclohexilamina con cloruro de 3-fenilpropanilo en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y generalmente se realiza a temperatura ambiente para garantizar un alto rendimiento y pureza. El producto luego se purifica mediante técnicas de recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de 2-amino-N-ciclohexil-3-fenilpropanamida puede implicar reactores por lotes a gran escala donde los reactivos se mezclan y se dejan reaccionar bajo condiciones controladas. El uso de sistemas automatizados garantiza un control preciso sobre los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción, lo que lleva a una calidad de producto constante. El producto final a menudo se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
2-amino-N-ciclohexil-3-fenilpropanamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los derivados nitroso o nitro correspondientes.
Reducción: El grupo carbonilo en la amida se puede reducir para formar aminas.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como bromo o cloro en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Derivados nitroso o nitro.
Reducción: Aminas primarias o secundarias.
Sustitución: Compuestos aromáticos halogenados.
Aplicaciones Científicas De Investigación
2-amino-N-ciclohexil-3-fenilpropanamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar interacciones enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual 2-amino-N-ciclohexil-3-fenilpropanamida ejerce sus efectos implica interacciones con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que los grupos fenilo y ciclohexilo pueden participar en interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos. El componente de ácido trifluoroacético puede mejorar la estabilidad y la solubilidad del compuesto, lo que facilita su uso en diferentes aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-N-ciclohexil-3-fenilpropanamida clorhidrato
- 2-amino-N-ciclohexil-3-fenilpropanamida
Singularidad
En comparación con sus análogos, 2-amino-N-ciclohexil-3-fenilpropanamida; ácido 2,2,2-trifluoroacético exhibe una estabilidad y solubilidad mejoradas debido a la presencia de ácido trifluoroacético. Esto lo hace más adecuado para aplicaciones que requieren estabilidad prolongada y mayor solubilidad en varios solventes.
Propiedades
Fórmula molecular |
C17H23F3N2O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H22N2O.C2HF3O2/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);(H,6,7) |
Clave InChI |
SPSXVWTYDBWKPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



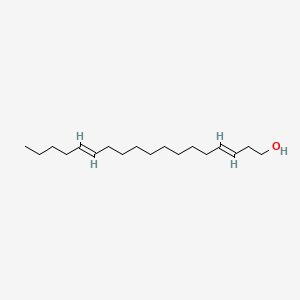
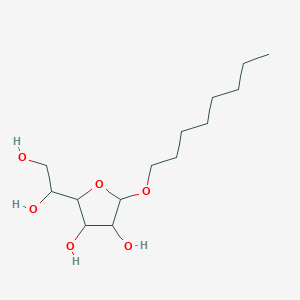

![6-[1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291502.png)
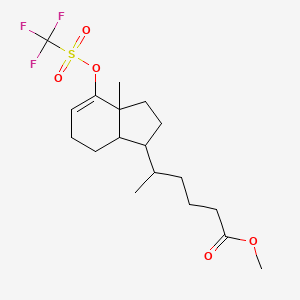
![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
